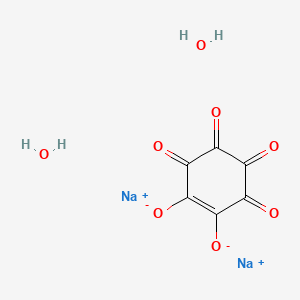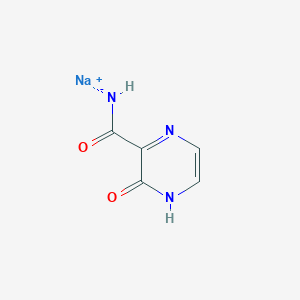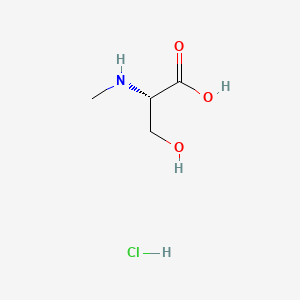
Rhodizonic acid, disodium salt dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodizonic acid, disodium salt dihydrate is a chemical compound with the formula ( \text{C}_6\text{Na}_2\text{O}_6 \cdot 2\text{H}_2\text{O} ). It is known for its distinctive orange to deep-red color and high hygroscopicity. This compound is typically obtained in the form of a dihydrate and is used in various chemical assays, particularly for detecting metals such as barium and lead .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhodizonic acid, disodium salt dihydrate can be synthesized by dissolving rhodizonic acid in two equivalents of sodium hydroxide and then evaporating the solution under vacuum. The resulting product forms violet crystals that give an orange solution in water .
Industrial Production Methods: The industrial production of this compound involves the oxidation of inositol with nitric acid, followed by reaction with potassium acetate in the presence of oxygen. The rhodizonate crystallizes out of the solution due to its relative insolubility in water .
Types of Reactions:
Oxidation: Rhodizonic acid can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: Rhodizonic acid can participate in substitution reactions, where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid is commonly used for oxidation.
Reducing Agents: Specific reducing agents can be used, although details are less frequently documented.
Substitution Reagents: Various reagents can be used depending on the desired substitution.
Major Products:
Oxidation Products: Oxidation typically results in the formation of more oxidized derivatives of rhodizonic acid.
Reduction Products: Reduction can yield less oxidized forms.
Substitution Products: Substitution reactions yield derivatives with different functional groups replacing the hydroxyl groups.
Applications De Recherche Scientifique
Rhodizonic acid, disodium salt dihydrate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent for detecting metals such as barium and lead.
Biology: Its ability to detect metals makes it useful in biological assays and environmental monitoring.
Medicine: It is used in forensic science to detect gunshot residues, which contain lead.
Industry: It is used in various industrial processes that require the detection of specific metal ions.
Mécanisme D'action
The mechanism by which rhodizonic acid, disodium salt dihydrate exerts its effects involves its ability to form complexes with metal ions. The compound acts as a colorimetric reagent, changing color in the presence of specific metals. This property allows for the qualitative or semi-quantitative analysis of metal ions in various samples .
Comparaison Avec Des Composés Similaires
Potassium Rhodizonate: Similar in structure and used for similar applications, but with potassium instead of sodium.
Barium Rhodizonate: Used for detecting barium ions specifically.
Sodium Hydrogentartrate: Another sodium salt used in various chemical assays.
Uniqueness: Rhodizonic acid, disodium salt dihydrate is unique due to its high hygroscopicity and its ability to form stable complexes with metal ions. Its distinctive color change in the presence of metals makes it particularly valuable for analytical chemistry and forensic science applications .
Propriétés
IUPAC Name |
disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O6.2Na.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;/h7-8H;;;2*1H2/q;2*+1;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGJBZUZROZNLZ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].O.O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Na2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B595333.png)
![tert-Butyl 3-oxo-2-phenyl-2,3,4,5-tetrahydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B595334.png)






![Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride](/img/structure/B595346.png)

